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molecular formula C8H9NO4 B8810713 Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate CAS No. 57079-04-6

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

Cat. No. B8810713
M. Wt: 183.16 g/mol
InChI Key: APWRAEFIWMXQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754178B2

Procedure details

In a separable flask, glycine ethyl ester hydrochloride (reagent grade) (279 g, 2 mol) was mixed into acetic anhydride (reagent grade) (800 ml). Then, to the mixture was added dropwise over 3 hours a solution of maleic anhydride (reagent grade) (196 g. 2 mol) in acetic anhydride (600 ml), with stirring at room temperature. After the dropwise addition, stirring was carried out for another 1 hour, and the resulting precipitate was collected by suction filtration, washed with ion-exchanged water, and dried. The product obtained (382 g), triethylamine (reagent grade) (404 g, 4 mol), and toluene (1200 ml) were charged into a separable flask equipped with a Dean-Stark trap. Then, the mixture was subjected to reaction at 120° C. for 2 hours with stirring. During the reaction, the water formed was removed with the Dean-Stark trap. After the reaction, toluene (300 ml) was added and the mixture was washed three times with ion-exchanged water. Then, the organic phase obtained was collected and subjected to removal of the toluene by evaporation using an evaporator and a vacuum dryer to give ethyl maleimidoacetate (165 g). (Yield: ca. 38%. The production of ethyl maleimidoacetate was verified by GPC measurement. The presence of ethyl maleimidoacetate was verified by 1H-NMR measurement using DMSO-d6. This compound is referred to hereinafter as Compound A4).
Quantity
279 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
404 g
Type
reactant
Reaction Step Three
Quantity
1200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[C:9]1(=O)[O:14][C:12](=[O:13])[CH:11]=[CH:10]1.C(N(CC)CC)C.C1(C)C=CC=CC=1>C(OC(=O)C)(=O)C.O>[C:9]1(=[O:14])[N:7]([CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])[C:12](=[O:13])[CH:11]=[CH:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
279 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
196 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
404 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with ion-exchanged water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
were charged into a separable flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
Then, the mixture was subjected to reaction at 120° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
was removed with the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
After the reaction, toluene (300 ml)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed three times with ion-exchanged water
CUSTOM
Type
CUSTOM
Details
Then, the organic phase obtained
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
subjected to removal of the toluene by evaporation
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=CC(N1CC(=O)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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